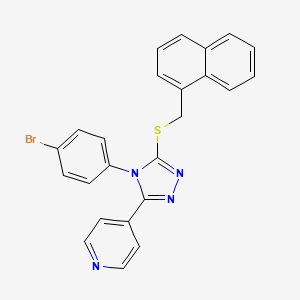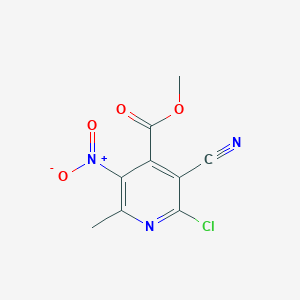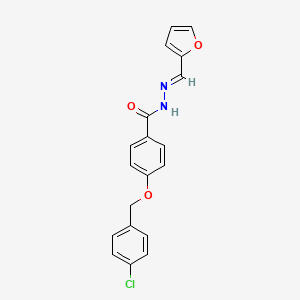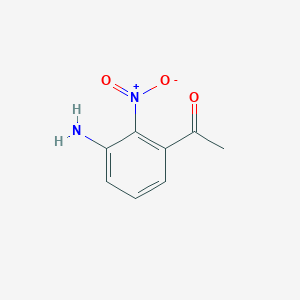![molecular formula C25H22N4O4S B12012431 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12012431.png)
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide typically involves the reaction of 2,3-dimethoxybenzaldehyde with 4-oxo-3-phenyl-3,4-dihydroquinazoline-2-thiol in the presence of a suitable catalyst The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Análisis De Reacciones Químicas
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the modulation of cellular pathways and the inhibition of disease progression.
Comparación Con Compuestos Similares
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The uniqueness of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C25H22N4O4S |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H22N4O4S/c1-32-21-14-8-9-17(23(21)33-2)15-26-28-22(30)16-34-25-27-20-13-7-6-12-19(20)24(31)29(25)18-10-4-3-5-11-18/h3-15H,16H2,1-2H3,(H,28,30)/b26-15+ |
Clave InChI |
UHBAJDOYJOQAEW-CVKSISIWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12012348.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)
![N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12012354.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012358.png)
![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)
![3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12012368.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12012376.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide](/img/structure/B12012382.png)



![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012423.png)
